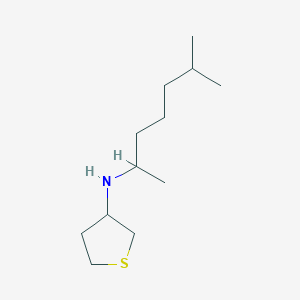

N-(6-methylheptan-2-yl)thiolan-3-amine

CAS No.:

Cat. No.: VC13356917

Molecular Formula: C12H25NS

Molecular Weight: 215.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25NS |

|---|---|

| Molecular Weight | 215.40 g/mol |

| IUPAC Name | N-(6-methylheptan-2-yl)thiolan-3-amine |

| Standard InChI | InChI=1S/C12H25NS/c1-10(2)5-4-6-11(3)13-12-7-8-14-9-12/h10-13H,4-9H2,1-3H3 |

| Standard InChI Key | OSIQBHCHNCBRFA-UHFFFAOYSA-N |

| SMILES | CC(C)CCCC(C)NC1CCSC1 |

| Canonical SMILES | CC(C)CCCC(C)NC1CCSC1 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(6-methylheptan-2-yl)thiolan-3-amine denotes a thiolane ring (a five-membered saturated sulfur heterocycle) with an amine group at position 3. The N-substituent is a 6-methylheptan-2-yl group, a branched alkyl chain with seven carbon atoms and a methyl branch at the sixth position . The molecular formula confirms the presence of 12 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and one sulfur atom .

Structural Comparison to Related Compounds

The compound’s structure shares similarities with:

-

N-(6-methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine: A six-membered thiopyran analog with the molecular formula and a molecular weight of 229.43 g/mol .

-

Methyl(6-methylheptan-3-yl)amine: A simpler secondary amine (, 143.27 g/mol) lacking the sulfur heterocycle .

These analogs highlight the impact of ring size and sulfur inclusion on molecular weight and potential reactivity.

Table 1: Comparative Molecular Properties

Stereochemical Considerations

Synthesis and Production

Production Scale and Availability

UkrOrgSynthesis Ltd. (Ukraine) lists the compound in its catalog, indicating small-scale production capabilities . The absence of other suppliers suggests limited industrial demand or niche applications.

Physical and Chemical Properties

Physicochemical Characteristics

-

State at Room Temperature: Likely a liquid, given the molecular weight (215.40 g/mol) and branched hydrophobic structure .

-

Solubility: Expected to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but insoluble in water due to the nonpolar alkyl chain.

Spectroscopic Features

No experimental IR, NMR, or mass spectra are reported. Computational predictions using tools like PubChem’s structure-based algorithms could infer key signals:

-

NMR: Resonances for thiolane ring protons (δ 2.50–3.00 ppm), methyl groups (δ 0.80–1.20 ppm), and amine protons (δ 1.50–2.50 ppm) .

-

NMR: Sulfur-adjacent carbons (δ 30–40 ppm), methyl carbons (δ 15–25 ppm) .

Reactivity and Functionalization

Amine Reactivity

The secondary amine group can undergo typical reactions:

-

Acylation: Formation of amides with acyl chlorides.

-

Alkylation: Quaternary ammonium salt formation with alkyl halides.

-

Oxidation: Potential conversion to nitroxides or nitro compounds under strong oxidizing conditions.

Thiolane Ring Behavior

The thioether linkage is relatively inert but can participate in:

-

Oxidation: Conversion to sulfoxide or sulfone derivatives using peroxides.

-

Ring-Opening Reactions: Cleavage with strong nucleophiles (e.g., lithium aluminum hydride).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume